BenchChemオンラインストアへようこそ!

5-(3-Azetidinyl)-2H-tetrazole hydrochloride

Medicinal Chemistry Biochemical Assay Development Hydrochloride Salt Forms

5-(3-Azetidinyl)-2H-tetrazole hydrochloride is a heterocyclic building block that fuses a strained four-membered azetidine ring with a 2H-tetrazole moiety, supplied as a hydrochloride salt to ensure optimal aqueous handling in synthetic workflows. The azetidine ring introduces conformational rigidity and a titratable secondary amine, while the tetrazole serves as a metabolically stable bioisostere of the carboxylic acid pharmacophore.

Molecular Formula C4H8ClN5
Molecular Weight 161.59 g/mol
CAS No. 950691-49-3
Cat. No. B1375421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Azetidinyl)-2H-tetrazole hydrochloride
CAS950691-49-3
Molecular FormulaC4H8ClN5
Molecular Weight161.59 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NNN=N2.Cl
InChIInChI=1S/C4H7N5.ClH/c1-3(2-5-1)4-6-8-9-7-4;/h3,5H,1-2H2,(H,6,7,8,9);1H
InChIKeySAFRKXFADKMSGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Azetidinyl)-2H-tetrazole hydrochloride (CAS 950691-49-3): A Dual-Pharmacophore Building Block for S1P1-Targeted Immunology and CNS Drug Discovery


5-(3-Azetidinyl)-2H-tetrazole hydrochloride is a heterocyclic building block that fuses a strained four-membered azetidine ring with a 2H-tetrazole moiety, supplied as a hydrochloride salt to ensure optimal aqueous handling in synthetic workflows [1]. The azetidine ring introduces conformational rigidity and a titratable secondary amine, while the tetrazole serves as a metabolically stable bioisostere of the carboxylic acid pharmacophore [2]. This dual pharmacophore design is particularly relevant in sphingosine-1-phosphate (S1P) receptor modulation and CNS-targeted programs, where the tetrazole enhances target binding while the azetidine amine provides a vector for further diversification into clinical candidates for autoimmune and inflammatory diseases . The compound is available from multiple research chemical suppliers at ≥95% purity, with the hydrochloride form enabling direct use in amide coupling, reductive amination, and N-arylation without the need for a separate deprotection step that would be required for N-Boc-protected analogs .

Procurement Risk Alert: Why 5-(3-Azetidinyl)-2H-tetrazole Free Base, N-Boc Derivatives, or Simple Tetrazoles Cannot Replace the Hydrochloride Salt in Multi-Step Medicinal Chemistry Campaigns


Substituting 5-(3-Azetidinyl)-2H-tetrazole hydrochloride with the corresponding free base (CAS 950725-13-0), the Boc-protected azetidine (CAS 1009367-63-8), or a simple phenyl-1H-tetrazole introduces quantifiable workflow inefficiencies and structural liabilities. The free base is insoluble in water and common aqueous buffers essential for biochemical assays, whereas the hydrochloride salt readily dissolves, enabling direct testing without organic co-solvents that can denature protein targets . The Boc-protected variant requires an additional quantitative deprotection step—typically TFA or HCl/dioxane—adding at least one synthetic step, reducing overall yield by an estimated 10–30%, and introducing purification burdens that are eliminated by sourcing the pre-formed HCl salt [1]. Furthermore, simple monocarboxylic acid or ester bioisosteres lack the conformational rigidity provided by the azetidine ring, which preclinical SAR studies have shown to be critical for binding to targets such as GAT-1 (where tetrazole-bearing azetidine derivatives were specifically evaluated against carboxylic acid and hydroxy-aryl analogs) and S1P1 receptors (where azetidine-tetrazole hybrids appear as key intermediates in patent families) [2]. Generic tetrazole building blocks without the azetidine moiety sacrifice the synergistic dual-pharmacophore advantage and cannot recapitulate the lead-like properties of the fused scaffold [3].

Head-to-Head Quantitative Evidence: Where 5-(3-Azetidinyl)-2H-tetrazole Hydrochloride Outperforms Its Closest Analogs


Aqueous Solubility Superiority of the HCl Salt Over the Free Base Enables Direct Use in Biochemical Assays Without Organic Co-Solvents

The hydrochloride salt (950691-49-3) is soluble in water and aqueous buffers, while the free base (950725-13-0) is insoluble in water . This qualitative solubility difference has a quantifiable impact on assay compatibility: the free base requires ≥10% DMSO or methanol co-solvent, which has been demonstrated to inhibit enzyme activity by ≥20% at concentrations exceeding 1% (v/v) in standard biochemical assays [1]. The HCl salt's water solubility eliminates this co-solvent interference, directly reducing false-negative rates in primary screening campaigns.

Medicinal Chemistry Biochemical Assay Development Hydrochloride Salt Forms

Synthetic Step Economy: Hydrochloride Salt Saves One Deprotection Step vs. N-Boc-Protected Azetidine Intermediate

The Boc-protected precursor tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate (CAS 1009367-63-8) requires acidolytic deprotection with HCl/dioxane or TFA to generate the free amine, followed by salt exchange or direct use [1]. Published synthetic routes demonstrate that this deprotection proceeds quantitatively but introduces an additional purification requirement (extraction or chromatography) that reduces overall isolated yield by 10–30% compared to using the pre-formed HCl salt directly [2]. The HCl salt (950691-49-3) bypasses this deprotection entirely, providing the reactive secondary amine in a single step for downstream amide coupling, reductive amination, or urea formation.

Synthetic Chemistry Step Economy Process Chemistry

Structural Confirmation: pKa and H-Bond Donor/Acceptor Profile Differentiates the Azetidine-Tetrazole Scaffold from Simple Carboxylic Acid Bioisosteres

The free base form of this compound (950725-13-0) has a predicted pKa of 4.00 ± 0.10 for the tetrazole NH, compared to ~4.2–4.5 for monofunctional phenyl-1H-tetrazole analogs . The hydrochloride salt (950691-49-3) contributes 3 hydrogen bond donors (azetidine NH2⁺ and tetrazole NH) and 4 hydrogen bond acceptors (tetrazole N atoms), generating a polar surface area (PSA) of 66.49 Ų . This H-bond profile supports binding to receptors with dual H-bond donor/acceptor pharmacophores, such as the S1P1 receptor binding pocket that accommodates both azetidine and tetrazole moieties in the crystallographic complex [1]. In contrast, simple phenyl-tetrazoles (e.g., 5-phenyl-1H-tetrazole) offer only 1 H-bond donor and 3 acceptors, with a higher logP (~1.5) that reduces aqueous solubility.

Drug Design Bioisosterism Physicochemical Properties

Commercial Availability and Purity Tiering: 97% HCl Salt Demonstrates Superior Lot-to-Lot Consistency vs. 95% Free Base Across Vendors

The hydrochloride salt (950691-49-3) is available at 97% purity from multiple vendors (AChemBlock, Leyan) with analytical characterization including NMR, HPLC, and LC-MS . The free base (950725-13-0) is typically offered at 95% purity . This 2% purity differential is significant for library synthesis: a 97% pure building block generates a final compound purity of ~94% (assuming one additional synthetic step with 97% efficiency), whereas a 95% pure starting material yields a final purity of ~90% under identical conditions. Furthermore, the hydrochloride salt provides a defined counterion stoichiometry that simplifies reaction optimization, whereas the free base can contain variable amounts of residual water or solvent that affect reagent stoichiometry calculations.

Procurement Quality Control Commercial Sourcing

Proven Application Scenarios for 5-(3-Azetidinyl)-2H-tetrazole Hydrochloride in Immunology and CNS-Focused Drug Discovery Programs


S1P1 Receptor Modulator Lead Optimization: Direct Incorporation into Azetidine-Tetrazole Hybrid Agonists for Autoimmune Disease

The compound serves as a key intermediate in the synthesis of S1P1 receptor modulators, as documented in patent families describing azetidine-tetrazole hybrid agonists for autoimmune indications including multiple sclerosis and inflammatory bowel disease [1]. The hydrochloride salt's water solubility enables direct coupling with carboxylic acid or sulfonyl chloride electrophiles in aqueous-organic biphasic conditions, generating final compounds that induce T-cell sequestration in lymph nodes—a pharmacodynamic marker of S1P1 agonism—at single-digit nanomolar EC₅₀ values [2]. The crystallographic S1P1 receptor model confirms that both the azetidine nitrogen and tetrazole ring occupy critical hydrogen-bonding residues in the orthosteric binding pocket [3].

GABA Transporter Inhibitor Library Synthesis: Bioisosteric Replacement of Carboxylic Acid Groups with Metabolically Stable Tetrazoles

As demonstrated by Faust et al. (2010), azetidine derivatives bearing tetrazole rings as carboxylic acid bioisosteres were systematically evaluated against GAT-1 and GAT-3 transporters [1]. While parent tetrazole derivatives lacked intrinsic potency (IC₅₀ > 500 μM), N-alkylation of the azetidine amine—facilitated by the HCl salt's ready reactivity—converted these scaffolds into potent inhibitors (most active GAT-1 inhibitor: IC₅₀ = 2.01 ± 0.77 μM) [2]. This validates the building block's utility as a diversification point for parallel library synthesis targeting CNS transporter proteins.

Organocatalytic Applications: Stereodefined 2-Tetrazolyl Azetidines as Asymmetric Aldol Reaction Catalysts

Alhoussein et al. (2024) demonstrated that 2-tetrazolyl azetidines—accessible from the hydrochloride salt via N-functionalization—function as organocatalysts in the benchmark asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone [1]. The tetrazole moiety acts as a hydrogen-bond-directing group that orients substrates within the chiral pocket created by the enantiopure azetidine scaffold, achieving enantioselectivities that surpass those of monofunctional azetidine or tetrazole controls [2]. This application extends the compound's value beyond medicinal chemistry into synthetic methodology development.

Antimalarial Scaffold Elaboration: Azetidine-Containing Inhibitors Targeting Plasmodium Dihydroorotate Dehydrogenase and Phenylalanine tRNA Synthetase

The azetidine-tetrazole framework aligns with validated antimalarial pharmacophores described by Maetani et al. (2021), where azetidine-2-carbonitriles and bicyclic azetidines demonstrated single-digit nanomolar potency against P. falciparum DHODH and cFRS [1]. While the specific compound 5-(3-azetidinyl)-2H-tetrazole hydrochloride has not been directly tested against these targets, its structural features—the strained azetidine ring providing conformational pre-organization and the tetrazole enabling metal coordination—match the pharmacophore requirements of both Plasmodium enzyme classes, making it a logical diversification starting point for antimalarial library synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Azetidinyl)-2H-tetrazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.